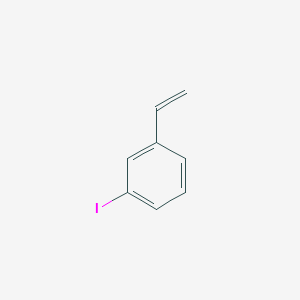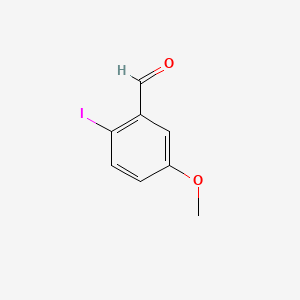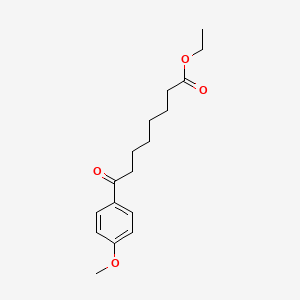
(R)-1-(Trityloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(Trityloxy)propan-2-ol: is a chiral compound with significant applications in organic synthesis. It is often used as a synthetic precursor in the preparation of various biologically active molecules, including those with antiviral and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(Trityloxy)propan-2-ol typically involves the reaction of (2R)-glycidol with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of an oxirane intermediate, which is then opened by the triphenylmethanol to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (R)-1-(Trityloxy)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: (R)-1-(Trityloxy)propan-2-ol is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of chiral intermediates for pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it useful in stereochemical studies .
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a synthetic intermediate makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (R)-1-(Trityloxy)propan-2-ol involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate, undergoing transformation by the enzyme to yield the desired product. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, influencing the outcome of the reaction .
Comparison with Similar Compounds
- (2R)-[(triphenylmethoxy)methyl]oxirane
- (2S)-[(triphenylmethoxy)methyl]oxirane
- (2R)-glycidol
Comparison: (R)-1-(Trityloxy)propan-2-ol is unique due to its specific chiral configuration and the presence of the triphenylmethoxy group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers greater selectivity in reactions involving chiral centers .
Properties
IUPAC Name |
(2R)-1-trityloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCGDLBQGFBTI-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454033 |
Source


|
| Record name | (2R)-1-(triphenylmethoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20263-26-7 |
Source


|
| Record name | (2R)-1-(triphenylmethoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)












